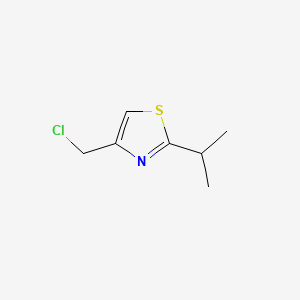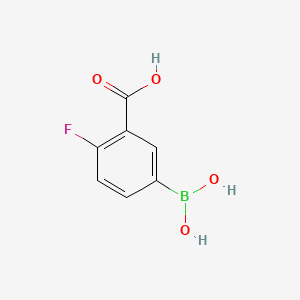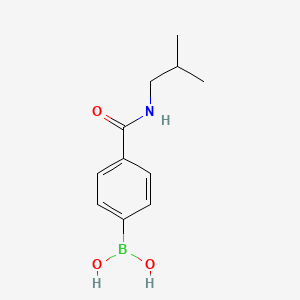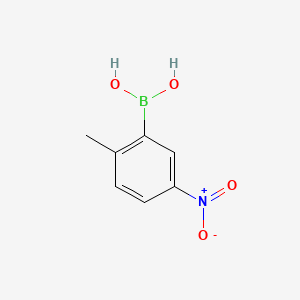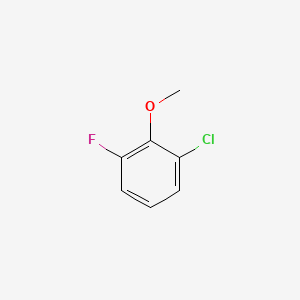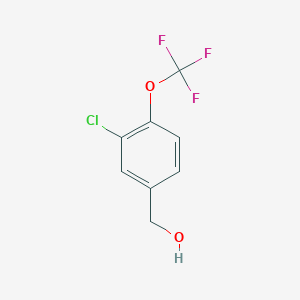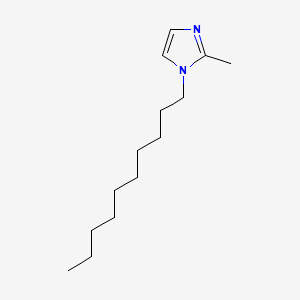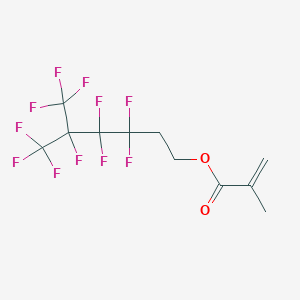
2-Bromoheptafluoropropane
Vue d'ensemble
Description
2-Bromoheptafluoropropane is an organic compound with the molecular formula C3BrF7 . It has an average mass of 248.925 Da and a mono-isotopic mass of 247.907150 Da . The compound is also known by other names such as 2-Brom-1,1,1,2,3,3,3-heptafluorpropan, Propane, 2-bromo-1,1,1,2,3,3,3-heptafluoro-, and Bromoheptafluoropropane .
Molecular Structure Analysis
The molecular structure of this compound consists of three carbon atoms, one bromine atom, and seven fluorine atoms . It has a density of 1.9±0.1 g/cm3 and a molar volume of 129.5±3.0 cm3 .Physical And Chemical Properties Analysis
This compound is a colorless gas with a boiling point of about 62-63 degrees Celsius and a density of approximately 1.75g/cm³ . It is almost insoluble in water but soluble in organic solvents . The compound is relatively stable at room temperature but may decompose at high temperatures or when in contact with strong oxidants .Applications De Recherche Scientifique
Synthèse de composés organiques fluorés
Le 2-Bromoheptafluoropropane est utilisé comme intermédiaire dans la synthèse de divers composés organiques fluorés. Ces composés sont essentiels pour créer des matériaux dotés de propriétés uniques telles qu'une grande stabilité thermique et une résistance chimique .
Industrie pharmaceutique
Dans le secteur pharmaceutique, le this compound sert de brique de base pour la synthèse de composés médicinaux. Sa structure fluorée peut aider à concevoir des médicaments avec une stabilité métabolique et une biodisponibilité améliorées .
Fabrication agrochimique
Ce composé est également utilisé dans la production d'agrochimiques. Les atomes de fluor du this compound peuvent contribuer à la création de pesticides et d'herbicides ayant une activité et une sélectivité accrues .
Développement de tensioactifs
Les tensioactifs à chaînes fluorées, tels que ceux dérivés du this compound, présentent des propriétés exceptionnelles, telles qu'une activité de surface et une stabilité accrues, ce qui les rend appropriés pour les produits de nettoyage industriels et ménagers .
Agents de suppression d'incendie
En raison de sa forte teneur en fluor, le this compound est un ingrédient clé dans la formulation d'agents de suppression d'incendie. Ces agents sont efficaces pour éteindre les incendies sans laisser de résidus nocifs .
Revêtements spécialisés
Le composé est essentiel au développement de revêtements spécialisés qui nécessitent une résistance élevée aux solvants, aux huiles et à d'autres produits chimiques. Ces revêtements sont appliqués dans diverses industries, notamment l'automobile et l'électronique .
Perfluoroalkylation aromatique
Le this compound est utilisé dans les réactions de perfluoroalkylation aromatique pour synthétiser des composés qui peuvent être utilisés ultérieurement pour créer des matériaux ayant des propriétés uniques, telles qu'une faible énergie de surface et une résistance chimique élevée .
Recherche et développement
En R&D, le this compound est un réactif précieux pour l'étude de la chimie du fluor et le développement de nouvelles méthodologies synthétiques qui peuvent conduire à des produits et applications innovants .
Safety and Hazards
2-Bromoheptafluoropropane is classified as an irritant . It is toxic by inhalation, in contact with skin, and if swallowed . Suitable protective clothing, gloves, and eye/face protection should be worn when handling this compound . In case of fire or high temperature, toxic gas or smoke may be produced . Due to its chemical properties, this compound is toxic to the environment and organisms, and may cause pollution to water bodies .
Orientations Futures
2-Bromoheptafluoropropane is a key raw material intermediate for the synthesis of Broflanilide . It is also used in other active ingredients such as Flubendiamide and Cyproflanilide . Since the product is a fluorine-containing gas, it is produced and stored under harsh conditions and unsuitable for packaging and transportation . This presents opportunities for research into safer and more efficient production and storage methods.
Propriétés
IUPAC Name |
2-bromo-1,1,1,2,3,3,3-heptafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3BrF7/c4-1(5,2(6,7)8)3(9,10)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULCAUVYSILBCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3BrF7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371289 | |
| Record name | 2-Bromoheptafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
422-77-5 | |
| Record name | 2-Bromo-1,1,1,2,3,3,3-heptafluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=422-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromoheptafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propane, 2-bromo-1,1,1,2,3,3,3-heptafluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the synthesis process of 2-bromoheptafluoropropane, and what are its key advantages?
A1: A novel method for synthesizing this compound involves a multistage bromination of 1,1,1,2,3,3,3-heptafluoropropane using a controlled supply of chlorine gas. [1] This method boasts several advantages, including:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



